An In-depth Technical Guide to 2-Phenylbutanenitrile (CAS: 769-68-6)
An In-depth Technical Guide to 2-Phenylbutanenitrile (CAS: 769-68-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phenylbutanenitrile, a versatile chemical intermediate. The information is curated for professionals in research and development, with a focus on its chemical properties, synthesis, and potential applications in medicinal chemistry.
Chemical and Physical Properties
2-Phenylbutanenitrile, also known as α-ethylphenylacetonitrile, is a colorless to light yellow liquid.[1][2] It is characterized by the presence of a nitrile group and a phenyl group attached to the same chiral carbon. The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁N | [3] |
| Molecular Weight | 145.20 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 114-115 °C at 15 mmHg | [3] |
| Density | 0.974 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.5086 | [3] |
| Flash Point | 105 °C (221 °F) - closed cup | [3] |
| Solubility | Information not readily available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Phenylbutanenitrile. Available data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
-
¹H NMR and ¹³C NMR: Spectral data for 2-Phenylbutanenitrile are available and can be used to confirm the chemical structure.[1][4]
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2260-2240 cm⁻¹.[5][6] The presence of the phenyl group will be indicated by C-H stretching absorptions for aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[5]
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z = 145.[3]
Synthesis of 2-Phenylbutanenitrile
A well-established and high-yield method for the synthesis of 2-Phenylbutanenitrile is the alkylation of phenylacetonitrile (B145931) with ethyl bromide using phase-transfer catalysis.[7] This method is particularly effective for producing monoalkylated derivatives.[7]
Experimental Protocol: Alkylation of Phenylacetonitrile[7]
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Benzene (or a suitable alternative solvent)
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
A reaction flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser is charged with 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.
-
Ethyl bromide is added dropwise while maintaining the reaction temperature between 28-35 °C, using a cold-water bath for cooling if necessary.
-
After the addition is complete, the mixture is stirred for an additional 2 hours, followed by a gentle increase in temperature to 40 °C for 30 minutes.
-
The reaction mixture is then cooled, and benzaldehyde (B42025) is added to react with any unreacted phenylacetonitrile.
-
The mixture is diluted with water and benzene, and the layers are separated.
-
The aqueous layer is extracted with benzene.
-
The combined organic layers are washed successively with water, dilute hydrochloric acid, and water again.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation under reduced pressure.
-
The final product, 2-phenylbutanenitrile, is purified by vacuum distillation.
Applications in Drug Development and Medicinal Chemistry
While there is limited specific information on the biological activity of 2-Phenylbutanenitrile itself, the nitrile functional group and the broader class of phenylacetonitrile derivatives are significant in medicinal chemistry.[8]
The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding interactions with biological targets.[8] Furthermore, the introduction of a nitrile can modulate the pharmacokinetic properties of a molecule.[8]
Structurally related compounds to 2-Phenylbutanenitrile have shown biological activity. For instance, various nitrile-containing molecules are being investigated or are in clinical use for a range of therapeutic areas.[8] The development of analogs of existing drugs is a common strategy in drug discovery.[9] It is plausible that 2-Phenylbutanenitrile could serve as a scaffold or intermediate for the synthesis of novel bioactive compounds.[10]
Safety and Handling
2-Phenylbutanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[11] Work should be conducted in a well-ventilated area.[11]
| Hazard Statement | Description | Reference(s) |
| H302 | Harmful if swallowed | [1][2] |
| H312 | Harmful in contact with skin | [1][2] |
| H332 | Harmful if inhaled | [1][2] |
| Precautionary Statement | Description | Reference(s) |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1][2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [11] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [11] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [11] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [11] |
Conclusion
2-Phenylbutanenitrile (CAS: 769-68-6) is a well-characterized chemical with established synthetic routes. While direct biological applications are not extensively documented in publicly available literature, its structural features, particularly the nitrile group, make it and its derivatives interesting candidates for further investigation in the field of medicinal chemistry. The information provided in this guide serves as a foundational resource for researchers and scientists working with or considering the use of this compound in their research endeavors.
References
- 1. 2-PHENYLBUTYRONITRILE(769-68-6) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzeneacetonitrile, alpha-ethyl- | C10H11N | CID 95334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growing Preferences towards Analog-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 2-Methyl-4-phenylbutanenitrile [smolecule.com]
- 11. 3-Phenylbutanenitrile | C10H11N | CID 11263561 - PubChem [pubchem.ncbi.nlm.nih.gov]


